Nivolumab - 946414-94-4

Nivolumab

Catalog Number: EVT-1481698
CAS Number: 946414-94-4
Molecular Formula: C6362H9862N1712O1995S42
Molecular Weight: 143599.39 g·mol−1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nivolumab is a fully human immunoglobulin G4 (IgG4) monoclonal antibody that functions as an immune checkpoint inhibitor. [] It acts by specifically targeting and blocking the programmed cell death-1 (PD-1) receptor, a protein found on the surface of T cells. [, ] This receptor, when bound by its ligands, PD-L1 and PD-L2, downregulates T-cell activation and cytokine production, effectively suppressing the immune response. [, ] Nivolumab's role in scientific research centers around its ability to enhance anti-tumor immune responses by interfering with this inhibitory pathway.

Future Directions
  • Biomarker Development: Identifying reliable biomarkers that can predict which patients are most likely to benefit from nivolumab therapy is crucial for optimizing treatment strategies and minimizing unnecessary side effects. [, , , ] Research is ongoing to explore potential biomarkers, including PD-L1 expression, tumor mutational burden, and various blood-based markers, to guide patient selection and treatment decisions.
  • Combination Therapies: Combining nivolumab with other cancer treatments, such as chemotherapy, targeted therapy, and other immunotherapies, holds significant promise for enhancing anti-tumor activity and overcoming resistance mechanisms. [, , , , , , ] Clinical trials are currently evaluating various combination strategies to improve treatment outcomes for different cancer types.
  • Personalized Medicine: Tailoring nivolumab treatment regimens based on individual patient characteristics, such as tumor biology, immune profile, and genetic makeup, could further enhance its effectiveness and minimize side effects. [] Advances in precision medicine and the development of novel diagnostic tools will be essential for realizing the full potential of personalized nivolumab therapy.
  • New Indications: Research continues to explore the potential application of nivolumab in treating a wider range of cancers and other diseases, including autoimmune disorders and infectious diseases. [] Preclinical and clinical studies are ongoing to investigate its efficacy and safety in these new settings.

Ipilimumab

  • Relevance: Ipilimumab is frequently studied in combination with nivolumab for the treatment of various cancers, as evidenced in the provided papers. Several papers discuss the efficacy and safety profile of this combination therapy, especially in melanoma, lung cancer, and renal cell carcinoma. [, , , , , , , , , , ]. For example, one study found that nivolumab plus ipilimumab demonstrated promising efficacy in treating non-small-cell lung cancer, particularly in patients with a high tumor mutational burden. [] Another study explored the combination therapy's effectiveness in patients with refractory metastatic pancreatic cancer when combined with stereotactic body radiotherapy. [] While promising, the combination therapy often leads to a higher rate of immune-related adverse events, requiring careful management. []

Pembrolizumab

    Atezolizumab

      Avelumab

        Trastuzumab Deruxtecan (DS-8201)

        • Relevance: In the context of third-line treatment for advanced gastric cancer, DS-8201 was compared to nivolumab in a network meta-analysis. []. While both drugs demonstrated survival benefits, DS-8201 showed superior efficacy over nivolumab in prolonging overall survival, improving progression-free survival, and enhancing the disease control rate. []
        Overview

        Nivolumab is a human immunoglobulin G4 monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, which is expressed on the surface of immune T-cells. By binding to PD-1, nivolumab inhibits its interaction with PD-L1 and PD-L2 ligands, thereby enhancing T-cell activation and proliferation. This mechanism is particularly significant in the context of cancer immunotherapy, as many tumors exploit the PD-1 pathway to evade immune detection.

        Source and Classification

        Nivolumab is classified as an immune checkpoint inhibitor. It was developed by Bristol-Myers Squibb and received approval from the U.S. Food and Drug Administration for various cancer types, including melanoma, non-small cell lung cancer, renal cell carcinoma, and others. The drug is marketed under the brand name Opdivo.

        Synthesis Analysis

        Methods and Technical Details

        The synthesis of nivolumab involves recombinant DNA technology. The heavy chain and light chain genes of the antibody are cloned into expression vectors, which are then introduced into mammalian cells (such as Chinese hamster ovary cells) for production. This process typically includes:

        1. Gene Cloning: The genes encoding the heavy and light chains of nivolumab are inserted into plasmid vectors.
        2. Transfection: The vectors are introduced into host cells, allowing them to express the antibody.
        3. Cell Culture: The transfected cells are cultured in bioreactors under controlled conditions to produce large quantities of the antibody.
        4. Purification: The produced nivolumab is purified through chromatography techniques to remove impurities and isolate the functional antibody .
        Molecular Structure Analysis

        Structure and Data

        Nivolumab has a complex three-dimensional structure characterized by its immunoglobulin domain configuration. The binding site consists of complementarity-determining regions (CDRs) that interact specifically with PD-1. Structural studies have shown that:

        Key Structural Data

        • Molecular Weight: Approximately 146 kDa
        • Composition: Consists of two identical heavy chains and two identical light chains.
        Chemical Reactions Analysis

        Reactions and Technical Details

        Nivolumab undergoes various biochemical interactions upon administration:

        1. Binding Reaction: Nivolumab binds to PD-1 on T-cells, blocking its interaction with PD-L1/PD-L2.
        2. Signal Transduction: This blockade leads to enhanced T-cell activation, promoting an immune response against tumor cells.

        The efficacy of nivolumab can be influenced by factors such as glycosylation patterns, which affect its stability and binding characteristics .

        Mechanism of Action

        Process and Data

        The mechanism of action of nivolumab involves several key steps:

        1. PD-1 Blockade: By binding to the PD-1 receptor on T-cells, nivolumab prevents PD-L1/PD-L2 from delivering inhibitory signals.
        2. Enhanced T-cell Activation: This blockade results in increased T-cell proliferation and activity against cancer cells.
        3. Tumor Immune Response: Enhanced immune responses can lead to tumor regression in various cancers.
        Physical and Chemical Properties Analysis

        Physical Properties

        • Appearance: Clear to slightly opalescent liquid
        • Storage Conditions: Typically stored at 2°C to 8°C (36°F to 46°F)

        Chemical Properties

        • Stability: Nivolumab exhibits stability under various conditions but is sensitive to light exposure, which can lead to degradation products such as non-natural dimers .
        • Solubility: Highly soluble in physiological buffers.
        Applications

        Scientific Uses

        Nivolumab is primarily used in oncology for:

        • Treatment of metastatic melanoma
        • Non-small cell lung cancer
        • Renal cell carcinoma
        • Head and neck squamous cell carcinoma
        • Hodgkin lymphoma

        Additionally, ongoing research explores its use in combination therapies with other immunotherapeutics or targeted therapies to enhance treatment efficacy across various malignancies . Studies also investigate predictive biomarkers such as the neutrophil-to-lymphocyte ratio (NLR) for patient stratification in clinical settings .

        Properties

        CAS Number

        946414-94-4

        Product Name

        Nivolumab

        Molecular Formula

        C6362H9862N1712O1995S42

        Molecular Weight

        143599.39 g·mol−1

        Synonyms

        Nivolumab; BMS 936558; MDX 1106; ONO 4538; Opdivo;Anti-PD-1 human monoclonal antibody MDX-1106.; BMS 936558; BMS-936558; HSDB 8256; MDX 1106; MDX-1106; Nivolumab; ONO 4538; ONO-4538; Opdivo; UNII-31YO63LBSN;

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.